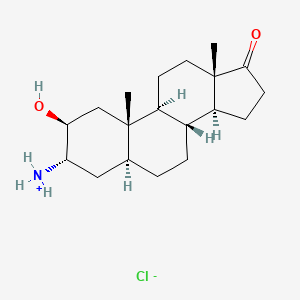

Aminosteroid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

51740-76-2 |

|---|---|

Molecular Formula |

C19H32ClNO2 |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S)-2-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]azanium;chloride |

InChI |

InChI=1S/C19H31NO2.ClH/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2;/h11-16,21H,3-10,20H2,1-2H3;1H/t11-,12-,13-,14-,15-,16-,18-,19-;/m0./s1 |

InChI Key |

NDDAQHROMJDMKS-XFYXLWKMSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)[NH3+])O)C.[Cl-] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |

Related CAS |

50588-47-1 (Parent) |

Synonyms |

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Aminosteroid Derivatives with Neuromuscular Blocking Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of novel aminosteroid derivatives exhibiting neuromuscular blocking activity. It is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of new muscle relaxants. This document outlines key synthetic strategies, presents detailed experimental protocols for pharmacological assessment, and summarizes quantitative data to facilitate the comparison of novel compounds.

Introduction to this compound Neuromuscular Blocking Agents

This compound-based neuromuscular blocking agents (NMBAs) are a cornerstone of modern anesthesia, facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[1] These agents are competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] The development of this compound NMBAs began with the synthesis of pancuronium in 1964, which utilized a rigid steroid nucleus as a scaffold to position two quaternary ammonium groups, mimicking the structure of acetylcholine.[2] This innovative approach led to the development of subsequent clinically successful drugs such as vecuronium and rocuronium.[3]

The ongoing research in this field focuses on the development of novel derivatives with an improved pharmacological profile, including a more rapid onset of action, a shorter duration of action, and a reduction in cardiovascular side effects.[4] This guide delves into the synthetic chemistry and pharmacological testing that underpin these research efforts.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel this compound derivatives typically starts from a readily available steroid backbone, such as epiandrosterone or 5α-androstan-2-en-17-one.[5][6] The core of the synthetic effort involves the introduction of amino groups at various positions of the steroid nucleus and their subsequent quaternization.

A common synthetic pathway for rocuronium bromide, a widely used NMBA, begins with 5α-androstan-2-en-17-one.[5] The synthesis involves several key steps including epoxidation of the double bond, ring-opening of the epoxide with morpholine, introduction of a pyrrolidinyl group at the 16-position, reduction of the ketone, and subsequent acetylation and quaternization.[5] Variations in the amino groups, the quaternizing agents, and the substituents on the steroid skeleton are the primary means of generating novel derivatives with potentially improved pharmacological properties.[7]

For instance, the synthesis of pancuronium bromide involves the introduction of piperidino groups at the 2β and 16β positions of the androstane skeleton, followed by diacetylation and quaternization with methyl bromide.[2][[“]][9] Vecuronium bromide, a monoquaternary analogue of pancuronium, is synthesized through a similar route but with selective N-demethylation of the A-ring nitrogen.[10]

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, starting from a common steroidal precursor.

Quantitative Data on Neuromuscular Blocking Activity

The neuromuscular blocking potency and time course of action of novel this compound derivatives are critical parameters for their evaluation. This data is typically obtained from in vitro and in vivo pharmacological assays. The following tables summarize key quantitative data for established and selected novel this compound compounds.

Table 1: In Vitro Neuromuscular Blocking Potency of Selected this compound Derivatives

| Compound | Preparation | ED50 (µM) | Reference |

| Rocuronium | Mouse Phrenic Nerve-Hemidiaphragm | 2.50 | [11] |

| Vecuronium | Rat Phrenic Nerve-Hemidiaphragm | 0.3 - 0.5 | [12] |

| Pancuronium | Rat Phrenic Nerve-Hemidiaphragm | 0.2 - 0.4 | [12] |

| Compound 3g | Mouse Phrenic Nerve-Hemidiaphragm | 0.36 | [11] |

| Compound 4g | Mouse Phrenic Nerve-Hemidiaphragm | 0.37 | [11] |

*Novel benzyl-quaternized this compound derivatives.[11]

Table 2: In Vivo Neuromuscular Blocking Profile of Clinically Used Aminosteroids

| Compound | Species | Preparation | ED95 (mg/kg) | Onset of Action (min) | Duration of Action (min) | Reference |

| Rocuronium | Human | - | 0.3 | 1.5 - 2.0 | 30 - 40 | [3] |

| Vecuronium | Human | - | 0.05 | 2.5 - 3.0 | 25 - 30 | [3] |

| Pancuronium | Human | - | 0.07 | 3.0 - 4.0 | 60 - 90 | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the neuromuscular blocking activity of novel compounds. This section provides methodologies for key in vitro and in vivo experiments.

In Vitro Assay: Rat Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a widely used model to assess the potency of neuromuscular blocking agents.[13]

Procedure:

-

Preparation of the Tissue:

-

A male Wistar rat (200-250 g) is euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[14]

-

The phrenic nerve and the diaphragm are carefully dissected and isolated. The hemidiaphragm with the attached phrenic nerve is then mounted in a tissue bath containing oxygenated Krebs solution at 37°C.[14] The composition of the Krebs solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.[14] The solution is continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.[14]

-

-

Stimulation and Recording:

-

The phrenic nerve is stimulated supramaximally with single square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz using platinum electrodes.[12]

-

The resulting isometric muscle contractions of the hemidiaphragm are recorded using a force-displacement transducer connected to a data acquisition system.[14]

-

-

Drug Administration and Data Analysis:

-

After a stabilization period, the novel this compound derivative is added to the tissue bath in a cumulative manner.

-

The percentage of inhibition of the twitch response is calculated for each concentration.

-

The effective dose producing 50% inhibition of the twitch response (ED50) is determined from the concentration-response curve.[12]

-

In Vivo Assay: Rat Tibialis Anterior Muscle Preparation

This in vivo model allows for the evaluation of the onset, duration, and recovery characteristics of neuromuscular blockade.[15]

Procedure:

-

Animal Preparation:

-

A rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).[16]

-

The animal is placed on a heated platform to maintain body temperature.[16]

-

The sciatic nerve, which innervates the tibialis anterior muscle, is exposed. Alternatively, the peroneal nerve can be stimulated percutaneously.[17]

-

-

Stimulation and Recording:

-

Drug Administration and Data Analysis:

-

The novel this compound derivative is administered intravenously.

-

The time to achieve 95% twitch depression (onset of action) and the time for the twitch height to recover to 25% of its initial value (duration of action) are measured.

-

The dose required to produce 95% twitch depression (ED95) is determined.

-

The following diagram outlines the general workflow for the pharmacological evaluation of novel this compound derivatives.

Mechanism of Action and Signaling Pathway

This compound neuromuscular blocking agents act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to the α-subunits of the nAChR, they prevent acetylcholine (ACh) from binding and activating the receptor, thereby inhibiting the influx of sodium ions and preventing muscle cell depolarization and subsequent contraction.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the mechanism of action of this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives remains a promising avenue for the development of neuromuscular blocking agents with superior clinical profiles. A thorough understanding of synthetic methodologies, coupled with robust pharmacological evaluation, is paramount to identifying lead compounds. This guide provides a foundational framework for researchers in this field, summarizing key data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. Future research will likely focus on fine-tuning the structure-activity relationships to optimize the pharmacokinetic and pharmacodynamic properties of these vital anesthetic adjuvants.

References

- 1. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]

- 2. nbinno.com [nbinno.com]

- 3. Research and development of this compound neuromuscular blocking agents: past and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]

- 6. Synthesis process of vecuronium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3,16-Bisquaternary ammonium steroid derivatives as neuromuscular blocking agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. The synthesis of vecuronium bromide | Semantic Scholar [semanticscholar.org]

- 11. Steroidal Ammonium Compounds as New Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 12. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 13. researchgate.net [researchgate.net]

- 14. One moment, please... [noropsikiyatriarsivi.com]

- 15. An isolated, antegrade, perfused, peroneal nerve anterior tibialis muscle model in the rat: a novel model developed to study the factors governing the time course of action of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. treat-nmd.org [treat-nmd.org]

- 17. Applications of In Vivo Functional Testing of the Rat Tibialis Anterior for Evaluating Tissue Engineered Skeletal Muscle Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

The 21-Aminosteroid Antioxidants: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 21-aminosteroids, a novel class of synthetic steroids, have garnered significant attention for their potent antioxidant properties, particularly their ability to inhibit iron-dependent lipid peroxidation. These compounds, often referred to as "lazaroids," have shown promise in preclinical models of central nervous system injury, ischemia, and other conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 21-aminosteroids as antioxidants, detailing their mechanism of action, quantitative antioxidant activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Beyond Simple Radical Scavenging

Unlike classical phenolic antioxidants, the primary antioxidant mechanism of 21-aminosteroids is not direct scavenging of free radicals in the aqueous phase. Instead, their lipophilic nature allows them to intercalate into cellular membranes, where they exert their protective effects through a multi-faceted approach. The prevailing evidence suggests a physicochemical interaction with the lipid bilayer, leading to membrane stabilization and a decrease in membrane fluidity. This alteration of the membrane environment hinders the propagation of lipid peroxidation chain reactions.

Furthermore, 21-aminosteroids are potent inhibitors of iron-dependent lipid peroxidation.[1] Ferrous iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals and initiate the lipid peroxidation cascade. Certain 21-aminosteroids can interact with iron, although the precise nature of this interaction varies among analogs. For instance, U-74500A is suggested to act as a membrane-localized iron chelator, a mechanism less prominent for tirilazad (U-74006F).[1][2]

A key aspect of their antioxidant action is a synergistic relationship with endogenous antioxidants, particularly vitamin E (α-tocopherol). Within the membrane, 21-aminosteroids can protect vitamin E from consumption, thereby preserving the cell's natural antioxidant defenses.[3]

Structure-Activity Relationship (SAR) of 21-Aminosteroids

The antioxidant potency of 21-aminosteroids is intricately linked to their chemical structure. Key structural features that influence their activity include the steroid backbone, modifications at the 16-position, and the nature of the complex amine substituent at the 21-position.

The steroid nucleus serves as a lipophilic anchor, facilitating the insertion and proper orientation of the molecule within the cell membrane. The planarity and rigidity of the steroid structure are thought to be important for effective interaction with the lipid bilayer.

The substituent at the 21-position, typically a piperazinyl pyrimidinyl moiety, is crucial for the antioxidant activity.[1][4] This basic amine group is believed to be the primary site of interaction with lipid peroxyl radicals, although their radical scavenging activity is modest compared to traditional antioxidants.[5] The specific arrangement and substituents on this heterocyclic system significantly modulate the antioxidant potency.

The presence and stereochemistry of a methyl group at the 16-position also influence activity. For instance, tirilazad (U-74006F) possesses a 16α-methyl group, while its desmethyl analog, U-74389G, exhibits a similar pharmacodynamic and pharmacokinetic profile, suggesting that for some activities, this group is not essential.[6] However, subtle changes in this position can impact the overall conformation and membrane interaction of the molecule.

Quantitative Antioxidant Activity

The antioxidant activity of 21-aminosteroids is most commonly quantified by their ability to inhibit lipid peroxidation in various in vitro systems, such as rat brain homogenates or liposomes. The half-maximal inhibitory concentration (IC50) is a common metric used to express their potency. The following table summarizes the available quantitative data for some key 21-aminosteroid analogs.

| Compound/Analog | Common Name/Code | Experimental Model | IC50 (µM) | Reference |

| 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione | Tirilazad (U-74006F) | Iron-dependent lipid peroxidation in rat brain homogenates | ~3 - 60 | [1][4] |

| 21-[4-(3,6-bis(diethylamino)-2-pyridinyl)-1-piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione | U-74500A | Iron-dependent lipid peroxidation in rat brain homogenates | ~2 - 60 | [1] |

| 16-desmethyl tirilazad | U-74389G | LDL peroxidation induced by hydroxyl and superoxide radicals | Concentration-dependent inhibition | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as the pro-oxidant used, the source of the lipid substrate, and the method of detection. The data presented here are for comparative purposes.

Experimental Protocols

The evaluation of the antioxidant activity of 21-aminosteroids relies on well-established in vitro assays that measure the extent of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for this purpose.

In Vitro Iron-Dependent Lipid Peroxidation Assay in Rat Brain Homogenates

This assay assesses the ability of a compound to inhibit lipid peroxidation induced by ferrous iron in a biologically relevant tissue preparation.

a. Preparation of Rat Brain Homogenate:

-

Euthanize a rat according to approved animal welfare protocols.

-

Rapidly dissect the brain and place it in ice-cold 0.15 M KCl.

-

Weigh the brain tissue and homogenize it in 10 volumes of ice-cold 0.15 M KCl using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and store it on ice for immediate use.

b. Lipid Peroxidation Assay (TBARS):

-

Prepare reaction tubes containing the rat brain homogenate, the 21-aminosteroid analog at various concentrations (dissolved in a suitable vehicle, e.g., DMSO), and a buffer (e.g., Tris-HCl, pH 7.4).

-

Initiate lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the tubes to pellet the precipitated protein.

-

To the supernatant, add a solution of thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the formation of the pink-colored malondialdehyde (MDA)-TBA adduct.

-

Cool the samples to room temperature.

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Calculate the percentage inhibition of lipid peroxidation for each concentration of the 21-aminosteroid and determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of Iron-Induced Lipid Peroxidation and Intervention by 21-Aminosteroids

References

- 1. Novel 21-amino steroids as potent inhibitors of iron-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of in vitro lipid peroxidation by 21-aminosteroids. Evidence for differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of 21-aminosteroid U74006F as an antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 21-aminosteroids that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 21-aminosteroid inhibitors of lipid peroxidation: reactions with lipid peroxyl and phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 21-aminosteroid U-74389G inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lazaroids: A Technical Guide to their Discovery and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lazaroids, a class of 21-aminosteroids, emerged from research aimed at dissociating the anti-inflammatory and neuroprotective effects of glucocorticoids from their hormonal actions. This technical guide provides an in-depth exploration of the discovery, pharmacology, and experimental evaluation of these potent lipid peroxidation inhibitors. It details their mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols for their investigation. This document is intended to serve as a core resource for researchers and professionals in drug development investigating neuroprotective and antioxidant compounds.

Discovery and Development

The development of lazaroids was spurred by the observation that high doses of the glucocorticoid methylprednisolone demonstrated neuroprotective effects in models of central nervous system (CNS) injury. This effect was found to be independent of its glucocorticoid receptor activity, leading to the hypothesis that it was related to the inhibition of lipid peroxidation.[1] Scientists at The Upjohn Company in the 1980s synthesized a series of 21-aminosteroids that lacked glucocorticoid activity but were potent inhibitors of iron-dependent lipid peroxidation.[2] These compounds were nicknamed "lazaroids" due to their remarkable ability to seemingly "raise from the dead" neurons in preclinical models of injury.[3] One of the most extensively studied lazaroids is Tirilazad Mesylate (U-74006F).[2]

Pharmacology and Mechanism of Action

The primary mechanism of action of lazaroids is the inhibition of lipid peroxidation, a destructive chain reaction that damages cell membranes and contributes to secondary injury in various pathological conditions, including CNS trauma and ischemia.[4]

2.1. Inhibition of Lipid Peroxidation and Radical Scavenging

Lazaroids are potent inhibitors of iron-catalyzed, free radical-induced lipid peroxidation.[2] Their antioxidant activity is multifaceted and includes:

-

Scavenging of lipid peroxyl radicals: This is a key mechanism by which they interrupt the propagation phase of the lipid peroxidation chain reaction.[1] While the reaction rate is slower than that of the endogenous antioxidant α-tocopherol (vitamin E), the presence of lazaroids significantly slows the overall oxidation process.[1]

-

Membrane stabilization: Lazaroids are lipophilic and readily incorporate into cell membranes.[5] This localization is thought to increase membrane stability and restrict the movement of lipid peroxyl radicals within the membrane, thereby limiting their interaction with adjacent fatty acids.[6]

-

Preservation of endogenous antioxidants: Studies have shown that tirilazad can spare endogenous antioxidants like vitamin E and vitamin C in the brain during ischemia-reperfusion injury.[7][8]

-

Interaction with iron: Lazaroids may chelate iron or inhibit iron-catalyzed Fenton reactions, which generate highly reactive hydroxyl radicals.[9]

2.2. Signaling Pathway of Lipid Peroxidation and Lazaroid Intervention

The following diagram illustrates the lipid peroxidation cascade and the points of intervention by lazaroids.

References

- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tirilazad mesylate protects vitamins C and E in brain ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of tirilazad mesylate on postischemic brain lipid peroxidation and recovery of extracellular calcium in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Pharmacology of Pancuronium and Vecuronium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical structures and pharmacological profiles of pancuronium and vecuronium, two aminosteroid neuromuscular blocking agents. The document delves into their mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for their study, offering valuable insights for researchers and professionals in drug development.

Chemical Structure: A Tale of Two Steroids

Pancuronium and vecuronium share a rigid this compound backbone, a structural feature that plays a crucial role in their neuromuscular blocking activity.[1][2] Both are derivatives of androstane, but a key difference in their chemical makeup dictates their distinct pharmacological characteristics.

Pancuronium bromide is chemically designated as 2β, 16β - dipiperidino-5α-androstane-3α, 17-β diol diacetate dimethobromide.[3] It is a bis-quaternary this compound, meaning it possesses two quaternary ammonium groups.[4] These positively charged nitrogen atoms are located within the two piperidinium rings attached to the steroid nucleus.[2]

Vecuronium bromide, on the other hand, is a mono-quaternary analogue of pancuronium.[5] Its chemical name is 1-[2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(piperidin-1-yl)androstan-16-yl]-1-methylpiperidinium bromide.[6] The defining structural difference is the presence of only one quaternary ammonium group, with the other nitrogen atom in the second piperidine ring existing as a tertiary amine. This seemingly minor alteration has profound implications for its pharmacological profile, particularly its duration of action and cardiovascular side effects.

| Feature | Pancuronium | Vecuronium |

| Chemical Classification | Bis-quaternary this compound | Mono-quaternary this compound |

| Molecular Formula | C35H60Br2N2O4 | C34H57BrN2O4 |

| Quaternary Ammonium Groups | Two | One |

Pharmacology: Unraveling the Mechanism of Neuromuscular Blockade

Both pancuronium and vecuronium are non-depolarizing neuromuscular blocking agents. Their primary mechanism of action involves the competitive antagonism of acetylcholine (ACh) at the nicotinic cholinergic receptors located on the motor end-plate of the neuromuscular junction.[3][7][8][9] By binding to these receptors without activating them, they prevent ACh from initiating the depolarization of the muscle fiber, thereby inhibiting muscle contraction.[7][8]

The structural similarity of the quaternary ammonium groups to the quaternary nitrogen of acetylcholine allows these molecules to fit into the ACh binding sites on the nicotinic receptor.[7] This competitive inhibition can be overcome by increasing the concentration of ACh at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors (e.g., neostigmine) for the reversal of neuromuscular blockade.[3][9]

Signaling Pathway of Neuromuscular Transmission and Blockade

Neuromuscular junction signaling and blockade by pancuronium/vecuronium.

Pharmacokinetics and Pharmacodynamics: A Comparative Analysis

The structural differences between pancuronium and vecuronium lead to distinct pharmacokinetic and pharmacodynamic profiles. Vecuronium generally has a faster onset of action, a shorter duration of action, and is less likely to cause cardiovascular side effects compared to pancuronium.

Table 1: Comparative Pharmacokinetic Properties

| Parameter | Pancuronium | Vecuronium |

| Elimination Half-life | 140 ± 25 min[6] | 71 ± 20 min[6] |

| Volume of Distribution | 0.25 L/kg | 0.27 L/kg |

| Plasma Clearance | 1.8 ± 0.4 mL/kg/min[6] | 5.2 ± 0.7 mL/kg/min[6] |

| Metabolism | Primarily renal excretion, some hepatic metabolism | Primarily hepatic metabolism, some renal excretion[10] |

Table 2: Comparative Pharmacodynamic Properties

| Parameter | Pancuronium | Vecuronium |

| ED95 (mg/kg) | 0.07[11] | 0.05[11] |

| Onset of Action (min) | 3-5[12] | 2.5-3[13] |

| Clinical Duration (min) | 60-100[11] | 25-40[13] |

| Cardiovascular Effects | Vagolytic (increases heart rate) | Minimal |

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade

The most common method for quantifying the effects of neuromuscular blocking agents in vivo is by monitoring the muscle twitch response to peripheral nerve stimulation.[14]

Protocol: Train-of-Four (TOF) Stimulation in an Animal Model (e.g., Rat)

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain body temperature and monitor vital signs throughout the experiment.

-

Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve (e.g., the sciatic nerve).

-

Muscle Response Measurement: Attach a force transducer to the corresponding muscle (e.g., the gastrocnemius muscle) to record twitch tension.

-

Baseline Measurement: Deliver a supramaximal stimulus as a train-of-four (four stimuli at 2 Hz) and record the baseline twitch height.

-

Drug Administration: Administer pancuronium or vecuronium intravenously.

-

Data Acquisition: Continuously record the twitch response to TOF stimulation. The degree of neuromuscular blockade is determined by the ratio of the fourth twitch height to the first twitch height (T4/T1 ratio). A decrease in this ratio indicates neuromuscular blockade.[4]

-

Data Analysis: Plot the T4/T1 ratio over time to determine the onset of action, duration of action, and recovery profile of the neuromuscular blocking agent.

Nicotinic Acetylcholine Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare a membrane fraction from a tissue source rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ or a cell line expressing the receptor).

-

Radioligand: Use a radiolabeled ligand with high affinity and specificity for the nicotinic receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[1]

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (pancuronium or vecuronium).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation to determine the affinity of pancuronium or vecuronium for the nicotinic acetylcholine receptor.

Experimental Workflow Diagram

Experimental workflow for studying neuromuscular blocking agents.

Conclusion

Pancuronium and vecuronium, while structurally similar, exhibit distinct pharmacological profiles due to the difference in their number of quaternary ammonium groups. This guide has provided a detailed overview of their chemical structures, mechanisms of action, and key pharmacokinetic and pharmacodynamic parameters. The inclusion of detailed experimental protocols offers a practical resource for researchers in the field of neuromuscular pharmacology and drug development. A thorough understanding of these agents at a molecular and physiological level is essential for their safe and effective use in clinical practice and for the development of novel neuromuscular blocking agents with improved therapeutic profiles.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 4. apsf.org [apsf.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 9. acuc.berkeley.edu [acuc.berkeley.edu]

- 10. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtestsguide.com [labtestsguide.com]

- 12. resources.wfsahq.org [resources.wfsahq.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. faculty.washington.edu [faculty.washington.edu]

An In-depth Technical Guide on the Core Mechanism of Action of Aminosteroid Antagonists on Nicotinic Acetylcholine Receptors

Introduction

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] At the neuromuscular junction (NMJ), they are critical for converting the neural signal from a motor neuron into muscle contraction.[2][4] Aminosteroid antagonists, such as pancuronium, vecuronium, and rocuronium, are non-depolarizing neuromuscular blocking agents (NMBAs) widely used in anesthesia to induce muscle relaxation.[5] This guide elucidates the fundamental mechanisms by which these compounds exert their inhibitory effects on nAChRs, focusing on competitive and allosteric modes of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

This compound antagonists primarily function by inhibiting the action of the endogenous agonist, acetylcholine (ACh), at the postsynaptic nAChR on the motor endplate.[6][5][7] This prevents the influx of cations (primarily Na+ and K+) that would normally lead to depolarization of the muscle cell membrane and subsequent contraction.[2] The interaction is complex, involving more than one mode of inhibition.

Competitive Antagonism

The principal mechanism of action for this compound antagonists is competitive inhibition.[5] These bulky molecules act as competitive antagonists, binding to the same recognition sites as acetylcholine on the nAChR without activating the channel. The binding sites for agonists and competitive antagonists are located at the interfaces between the receptor's subunits, specifically at the α-δ and α-ε (or α-γ in fetal receptors) interfaces in muscle-type nAChRs.[8]

By occupying one or both of the two ACh binding sites on the receptor, the antagonist prevents ACh from binding and, consequently, prevents the conformational change required for channel opening.[8] This blockade is surmountable; increasing the concentration of acetylcholine at the neuromuscular junction, for instance by administering an acetylcholinesterase inhibitor, can overcome the block and restore neuromuscular transmission.[9][7]

Allosteric Inhibition

Emerging evidence suggests that in addition to competitive antagonism, aminosteroids can also act as allosteric inhibitors.[10] Allosteric inhibition involves the binding of a molecule to a site on the receptor that is distinct from the agonist-binding (orthosteric) site.[11][12] This binding event induces a conformational change in the receptor that reduces its affinity for the agonist or its ability to open the channel, even when the agonist is bound.[11]

Studies using chimeric nAChR subunits have indicated that the extracellular ACh binding site is not solely responsible for the sensitivity to pancuronium.[10] Furthermore, the inhibitory concentration (IC50) of pancuronium remains unchanged at different acetylcholine concentrations, a hallmark of non-competitive or allosteric inhibition.[10] This suggests that aminosteroids may bind to a separate, allosteric site, possibly within the transmembrane domain, to inhibit receptor function.[10] This mode of inhibition is not overcome by increasing agonist concentration.[13][14]

Presynaptic Inhibition

This compound antagonists can also inhibit presynaptic nAChRs located on the motor nerve terminal.[9][7] These presynaptic receptors are involved in a positive feedback loop that mobilizes acetylcholine release. By blocking these receptors, aminosteroids can reduce the amount of ACh released during high-frequency nerve stimulation, contributing to the phenomenon of "tetanic fade."[9]

Caption: Dual inhibition pathways of aminosteroids on nAChRs.

Quantitative Data Summary

The potency of this compound antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific nAChR subtype and the experimental conditions.

| Antagonist | nAChR Subtype | IC50 Value | Experimental System | Reference |

| Pancuronium | Zebrafish αβδ (δ-type) | 0.47 µM | Xenopus oocytes (TEVC) | [10] |

| Zebrafish αβδε (ε-type) | 0.02 µM | Xenopus oocytes (TEVC) | [10] | |

| Vecuronium | Human Adult Muscle | 120 nM | BOSC 23 Cells (Patch Clamp) | [15] |

| Rocuronium | Human Adult Muscle | 320 nM | BOSC 23 Cells (Patch Clamp) | [15] |

| Hexamethonium | SH-EP1-α4β2-nAChR | ~1 µM | SH-EP1 Cells (Membrane Potential Assay) | [16] |

| Mecamylamine | SH-EP1-α4β2-nAChR | ~100 nM | SH-EP1 Cells (Membrane Potential Assay) | [16] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison requires careful consideration of the methodologies used.

Experimental Protocols

The characterization of this compound antagonist interactions with nAChRs relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is widely used to study the function of ion channels expressed in a heterologous system.

-

Protocol:

-

cRNA Preparation: Synthesize complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α, β, δ, ε) from cDNA templates.[17]

-

Oocyte Injection: Inject the cRNA mixture into the cytoplasm of Xenopus laevis oocytes.[17]

-

Incubation: Incubate the oocytes for 2-7 days to allow for the translation, assembly, and surface expression of functional nAChR channels.[17]

-

Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.[10]

-

Data Acquisition: Clamp the oocyte membrane at a holding potential (e.g., -60 mV).[17] Apply the agonist (e.g., 100 µM ACh) via a puff applicator to elicit an inward current. To determine antagonist potency, co-apply the agonist with varying concentrations of the this compound antagonist after a brief pre-incubation with the antagonist alone.[10]

-

Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.[17]

-

Caption: Experimental workflow for TEVC analysis of nAChR antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and density (Bmax) of ligands to receptors in tissue homogenates or cell membranes.[18]

-

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the final pellet.[19]

-

Saturation Binding: Incubate aliquots of the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) to determine total binding.[18][20]

-

Non-Specific Binding: In a parallel set of tubes, perform the same incubation but in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites. This measures non-specific binding.[19]

-

Competition Binding: To determine the affinity of an unlabeled antagonist (like an this compound), incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[18]

-

Separation & Counting: After incubation to equilibrium, rapidly separate the bound from free radioligand, typically by vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Analysis: Specific binding is calculated by subtracting non-specific from total binding. Data from saturation experiments are analyzed to yield Kd and Bmax. Data from competition experiments are used to calculate the Ki (inhibitory constant) of the unlabeled drug.[18]

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the nAChR that are critical for antagonist binding and action.[21][22]

-

Protocol:

-

Mutagenesis: Introduce a specific mutation (e.g., changing a single amino acid) into the cDNA encoding an nAChR subunit using a mutagenesis kit.[22][23] For example, a residue in a putative binding loop (like αY198) could be changed to Alanine.[8]

-

Expression: Express the mutated receptor in a suitable system, such as Xenopus oocytes or a mammalian cell line.[23]

-

Functional Assay: Perform functional assays (e.g., TEVC or patch-clamp) on the mutant receptors to measure the IC50 of the this compound antagonist.[8]

-

Comparison: Compare the IC50 value for the mutant receptor to that of the wild-type receptor. A significant increase in the IC50 for the mutant receptor suggests that the mutated residue is important for the antagonist's binding or its ability to inhibit the receptor.[8]

-

Conclusion

The action of this compound antagonists on nicotinic acetylcholine receptors is multifaceted. The primary, clinically relevant mechanism is competitive antagonism at the acetylcholine binding sites, leading to neuromuscular blockade. However, substantial evidence also points to a non-competitive, allosteric mechanism of inhibition, where these drugs bind to a secondary site to modulate receptor function.[10] This dual mechanism, combined with effects on presynaptic receptors, fully characterizes their pharmacological profile. Understanding these intricate interactions at a molecular level, through the application of detailed electrophysiological and biochemical protocols, is crucial for the rational design of new neuromuscular blocking agents with improved safety and selectivity profiles.

References

- 1. Structural basis of agonist selectivity for different nAChR subtypes: insights from crystal structures, mutation experiments and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]

- 8. Roles of Amino Acids and Subunits in Determining the Inhibition of Nicotinic Acetylcholine Receptors by Competitive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tutorchase.com [tutorchase.com]

- 12. quora.com [quora.com]

- 13. Effects of steroid exposure on ligand binding and functional activities of diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. neb.com [neb.com]

- 23. Diversity of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Revealed by Mutagenesis and a Revised Structural Model - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological activity screening of newly synthesized aminosteroid compounds

An in-depth guide to the initial biological activity screening of newly synthesized aminosteroid compounds for researchers, scientists, and drug development professionals. This document outlines key experimental protocols, data presentation strategies, and visual representations of associated biological pathways.

Introduction to Aminosteroids and their Therapeutic Potential

Aminosteroids, a class of steroid derivatives featuring one or more amino groups, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These synthetic compounds are often designed to mimic the structure of endogenous steroids, allowing them to interact with various biological targets and modulate cellular pathways. The initial screening of newly synthesized this compound compounds is a critical step in the drug discovery process, aiming to identify promising lead candidates for further development. Key therapeutic areas where aminosteroids have shown potential include oncology, infectious diseases, and inflammatory disorders. Their mechanisms of action are diverse, ranging from the induction of apoptosis in cancer cells to the inhibition of microbial growth and the modulation of inflammatory responses.

Primary Biological Activity Screening

The initial phase of screening involves a battery of in vitro assays designed to efficiently assess the cytotoxic, antimicrobial, and anti-inflammatory properties of the newly synthesized compounds.

Anticancer Activity Screening

A primary focus for many this compound derivatives is their potential as anticancer agents. The initial screening typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound Compounds

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound A | HeLa | 48 | 15.2 ± 1.8 |

| This compound A | MCF-7 | 48 | 22.5 ± 2.1 |

| This compound B | HeLa | 48 | 8.7 ± 0.9 |

| This compound B | MCF-7 | 48 | 12.1 ± 1.3 |

| Doxorubicin (Control) | HeLa | 48 | 1.2 ± 0.3 |

| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.1 |

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Aminosteroids are evaluated for their ability to inhibit the growth of various bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10^8 CFU/mL for bacteria).

-

Compound Dilution: The this compound compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of this compound Compounds

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound C | 16 | 64 | 32 |

| This compound D | 8 | 32 | 16 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 4 |

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex processes in biological screening and the mechanisms of action of the compounds.

Caption: Workflow for initial biological activity screening.

Many aminosteroids exert their anticancer effects by inducing apoptosis, a form of programmed cell death. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Simplified this compound-induced apoptosis pathways.

Conclusion and Future Directions

The initial biological activity screening is a pivotal stage in the journey of a newly synthesized this compound from the laboratory to the clinic. The protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these compounds. Promising candidates identified through this initial screening warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and preclinical safety and toxicity assessments. The ultimate goal is to develop novel this compound-based therapeutics that can address unmet medical needs in oncology, infectious diseases, and beyond.

Beyond the Neuromuscular Junction: A Technical Guide to the Expanding Therapeutic Potential of Aminosteroid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosteroids are a well-established class of compounds, renowned for their role as neuromuscular blocking agents (NMBAs) in clinical anesthesia.[1] Molecules like rocuronium and vecuronium are staples in surgical practice, achieving profound muscle relaxation by competitively antagonizing the nicotinic acetylcholine receptor at the neuromuscular junction.[2][3] However, the rigid, polycyclic scaffold of the aminosteroid nucleus offers a versatile platform for extensive chemical modification, leading to the discovery of novel derivatives with significant therapeutic potential far beyond muscle relaxation. This technical guide explores the burgeoning research into this compound compounds as neuroprotective agents, potent antimicrobials, and emerging anticancer therapies, providing detailed data, experimental methodologies, and mechanistic insights for professionals in drug discovery and development.

Neuroprotective Aminosteroids: The Lazaroid Class

A significant breakthrough in non-neuromuscular blocking this compound research was the development of the 21-aminosteroids, or "lazaroids." These compounds were specifically designed to inhibit iron-dependent lipid peroxidation, a critical pathway in secondary neuronal injury following ischemia, hemorrhage, or trauma.[4][5] The lead compound in this class is Tirilazad Mesylate (U-74006F).

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The central nervous system is highly susceptible to oxidative stress due to its high concentration of polyunsaturated fatty acids.[2] Pathological events like stroke lead to the generation of reactive oxygen species (ROS), initiating a destructive cascade of lipid peroxidation that compromises cell membrane integrity and leads to neuronal death.[1] Tirilazad is a potent, lipid-soluble antioxidant that intercalates into cellular membranes to inhibit this process through several mechanisms:[1][2][6]

-

Radical Scavenging: It directly scavenges lipid peroxyl radicals, terminating the chain reaction of peroxidation.[6]

-

Membrane Stabilization: It reduces membrane fluidity, physically protecting it from oxidative damage.[2][7]

-

Preservation of Endogenous Antioxidants: It helps maintain levels of antioxidants like Vitamin E.[2]

Quantitative Data: Preclinical Efficacy of Tirilazad

Tirilazad has demonstrated significant neuroprotective effects in various animal models of focal cerebral ischemia. The data below summarizes key findings from a dose-response study and a broader meta-analysis.

| Model System | Compound/Dose | Key Parameter Measured | Observed Effect | Reference |

| Rat (Permanent Middle Cerebral Artery Occlusion) | Tirilazad (1.0 mg/kg) | Ischemic Damage Volume | 25.3% Reduction (P < 0.05 vs. vehicle) | [8] |

| Rat (Permanent Middle Cerebral Artery Occlusion) | Tirilazad (3.0 mg/kg) | Ischemic Damage Volume | 32.9% Reduction (P < 0.005 vs. vehicle) | [8] |

| Rat (Permanent Middle Cerebral Artery Occlusion) | Tirilazad (3.0 mg/kg) | Neurological Deficit Score | Significant Improvement (P < 0.05 vs. vehicle) | [8] |

| Meta-Analysis (Multiple Animal Models of Focal Ischemia) | Tirilazad (Various Doses) | Infarct Volume Reduction | 29.2% (95% CI: 21.1% to 37.2%) | [9] |

| Meta-Analysis (Multiple Animal Models of Focal Ischemia) | Tirilazad (Various Doses) | Neurobehavioral Score Improvement | 48.1% (95% CI: 29.3% to 66.9%) | [9] |

Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a standard method for evaluating the neuroprotective efficacy of a test compound in a rat model of permanent focal ischemic stroke.

1.3.1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Anesthetize the animal using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

1.3.2. Surgical Procedure:

-

Place the anesthetized rat in a stereotaxic frame and make a midline cervical incision.

-

Carefully dissect the neck muscles to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA distally from the carotid bifurcation.

-

Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm past the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.

-

For permanent occlusion, the filament is left in place. Suture the incision.

1.3.3. Drug Administration:

-

Prepare Tirilazad or the test compound in a suitable vehicle.

-

Administer the compound intravenously (i.v.) or intraperitoneally (i.p.) at predetermined time points post-occlusion (e.g., 15 min, 2h, 6h).[8]

1.3.4. Outcome Assessment (24h post-MCAO):

-

Neurological Scoring: Evaluate neurological deficits using a standardized scale (e.g., 0 = no deficit, 3 = severe deficit).[8]

-

Infarct Volume Measurement:

-

Euthanize the animal and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. Viable tissue stains red, while the infarcted area remains unstained (white).

-

Quantify the infarct volume in each slice using image analysis software and calculate the total infarct volume as a percentage of the total hemispheric volume.

-

Antimicrobial Aminosteroids: The Ceragenin Class

Ceragenins (CSAs) are synthetic, cholic acid-based aminosteroids that function as mimics of endogenous cationic antimicrobial peptides (AMPs).[10] Unlike peptides, they are resistant to degradation by proteases, making them robust candidates for therapeutic development.[11] The lead compound, CSA-13, demonstrates broad-spectrum bactericidal activity by targeting and disrupting bacterial cell membranes.[12]

Core Mechanism of Action: Bacterial Membrane Disruption

CSAs are facially amphiphilic molecules, featuring a hydrophobic steroid backbone and a hydrophilic face presenting cationic charges. This structure drives their interaction with bacterial membranes, which are rich in anionic components (like lipopolysaccharide in Gram-negative bacteria). The proposed mechanism involves:

-

Electrostatic Binding: The cationic charges on the ceragenin are attracted to the anionic bacterial membrane.

-

Membrane Insertion & Permeabilization: The hydrophobic steroid scaffold inserts into the lipid bilayer, disrupting its structure and forming pores or channels.

-

Cell Lysis: This loss of membrane integrity leads to leakage of cellular contents and rapid cell death.

Quantitative Data: In Vitro Antimicrobial Activity of Ceragenins

The tables below summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for CSA-13 and other ceragenins against a range of clinically relevant Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.

Table 2.1: Activity Against Gram-Positive Bacteria

| Organism | Compound | MIC Range (μg/mL) | MBC Range (μg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (clinical isolates) | CSA-13 | ≤0.25 - 2 | 1.56 - 6.25 | [10][13] |

| Staphylococcus epidermidis | CSA-13 | ≤0.25 | Not Reported | [13] |

| Enterococcus faecium | CSA-13 | 4 - 16 | Not Reported | [13] |

| Enterococcus faecalis | CSA-13 | 4 - 32 | Not Reported |[13] |

Table 2.2: Activity Against Gram-Negative Bacteria

| Organism | Compound | MIC Range (μg/mL) | MBC Range (μg/mL) | Reference |

|---|---|---|---|---|

| Escherichia coli | CSA-13 | 0.5 - 1 | Not Reported | [3] |

| Klebsiella pneumoniae | CSA-131 | 1 - 8 | Not Reported | [3] |

| Acinetobacter baumannii (MDR) | CSA-13 | 1 - 4 | 16 | [14] |

| Pseudomonas aeruginosa (Carbapenem-resistant) | CSA-131 | 4 (MIC₅₀) | Not Reported |[15] |

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

This protocol follows the standard guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC and MBC of an antimicrobial agent.

2.3.1. Materials:

-

Test Compound: Ceragenin (e.g., CSA-13) stock solution.

-

Bacterial Strains: Standardized inocula of test organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (MH).[3][13]

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettors, incubator.

2.3.2. MIC Determination Procedure:

-

Dispense 50 μL of MH broth into each well of a 96-well plate.

-

Add 50 μL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 μL from well to well.

-

The final volume in each well should be 50 μL before adding bacteria.

-

Add 50 μL of the standardized bacterial inoculum to each well, bringing the final volume to 100 μL.

-

Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.3.3. MBC Determination Procedure:

-

Following MIC determination, take a 10 μL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a Mueller-Hinton agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than a few colonies growing on the agar).

Anticancer Aminosteroids: An Emerging Frontier

The application of this compound derivatives in oncology is a nascent but promising field. Research has indicated that certain modifications to the steroid scaffold can impart significant antitumor activity. One such example is the this compound derivative RM-133, which has shown activity against aggressive cancer models.

Preliminary Findings for RM-133

While detailed mechanistic studies and extensive quantitative data are still emerging, initial reports have highlighted the potential of RM-133. A key study demonstrated its efficacy in both in vitro and in vivo models of human ovarian (OVCAR-3) and pancreatic (PANC-1) cancers.[16] This early work suggests that the this compound framework can be adapted to target cancer cells, opening a new avenue for drug development. Further research is required to elucidate the precise mechanism of action and to generate the comprehensive data necessary for preclinical and clinical advancement.

Conclusion

The this compound scaffold, long associated with neuromuscular blockade, is proving to be a remarkably versatile platform for the development of novel therapeutics. The 21-aminosteroid Tirilazad has established a clear mechanism as a potent neuroprotective agent, while the ceragenin class, led by CSA-13, represents a new generation of robust, broad-spectrum antimicrobials. The anticancer potential of compounds like RM-133 signals yet another exciting direction for this chemical class. For drug development professionals, these findings underscore the value of exploring established pharmacophores for novel biological activities, paving the way for new treatments for a wide range of challenging diseases.

References

- 1. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Dose-response analysis of the effect of 21-aminosteroid tirilazad mesylate (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Potential of ceragenin CSA-13 and its mixture with pluronic F-127 as treatment of topical bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceragenin CSA-13 exhibits antimicrobial activity against cariogenic and periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. Frontiers | Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dichotomy of Charge: An In-depth Technical Guide to the Structure-Activity Relationships of Monoquaternary and Bisquaternary Aminosteroids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structure-activity relationships (SAR) of monoquaternary and bisquaternary aminosteroid neuromuscular blocking agents. By examining the intricate interplay between chemical structure and pharmacological effect, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics in this class.

Introduction: The this compound Scaffold in Neuromuscular Blockade

Aminosteroidal neuromuscular blocking agents are a cornerstone of modern anesthesia, facilitating surgical procedures by inducing muscle relaxation.[1] Their mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, thereby preventing the binding of acetylcholine and subsequent muscle contraction.[2][3] A critical determinant of the potency and efficacy of these agents is the nature and number of their quaternary ammonium groups. This guide specifically explores the SAR of monoquaternary versus bisquaternary aminosteroids, a key consideration in the design of new and improved neuromuscular blockers.

Historically, the presence of two quaternary ammonium groups (a bisquaternary structure) was considered a prerequisite for high neuromuscular blocking potency.[4] The bisquaternary agent pancuronium stands as a classic example of this design principle.[5] However, the development of potent monoquaternary agents like vecuronium and rocuronium challenged this dogma, highlighting a more nuanced relationship between structure and activity.[4][6] This guide will dissect these relationships through quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative SAR Data: A Comparative Analysis

The potency of neuromuscular blocking agents is typically quantified by their effective dose (ED) required to produce a certain level of muscle twitch depression. The ED50 and ED95, representing the doses required for 50% and 95% twitch depression respectively, are common metrics for comparison. The data presented below, derived from a comparative study in humans, illustrates the relative potencies of key mono- and bisquaternary aminosteroids.[7]

| Compound | Quaternary Structure | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (vs. Rocuronium) |

| Rocuronium | Monoquaternary | 144.8 | 322.1 | 1 |

| Vecuronium | Monoquaternary | 23.7 | 39.9 | ~6 |

| Pipecuronium | Bisquaternary | 27.1 | 48.7 | ~5.4 |

| Pancuronium | Bisquaternary | 32.4 | 58.1 | ~4.5 |

Key Observations from the Data:

-

While the bisquaternary agents pancuronium and pipecuronium are significantly more potent than the monoquaternary rocuronium, the monoquaternary agent vecuronium exhibits the highest potency in this comparison.[7]

-

This highlights that the number of quaternary heads is not the sole determinant of potency. Other structural features, such as the specific substituents on the steroid nucleus and the geometry of the molecule, play a crucial role.[4]

-

For instance, the discovery of vecuronium, a monoquaternary analogue of the bisquaternary pancuronium, demonstrated that removing one of the quaternary groups could lead to a more potent and cleaner cardiovascular profile.[8]

Experimental Protocols: Synthesis and Pharmacological Evaluation

A thorough understanding of the SAR of aminosteroids necessitates a detailed knowledge of their synthesis and the methods used to evaluate their pharmacological activity.

General Synthesis of this compound Neuromuscular Blockers

The synthesis of this compound neuromuscular blockers is a multi-step process that typically starts from a steroid precursor like epiandrosterone. The following is a generalized outline of the synthetic steps involved in producing a key intermediate for both mono- and bisquaternary aminosteroids.

Synthesis of a Dithis compound Intermediate:

-

Esterification: The 3-hydroxyl group of epiandrosterone is esterified, for example, with p-toluenesulfonyl chloride in pyridine, to form a sulfonyl ester.

-

Elimination: The sulfonyl ester undergoes an elimination reaction to introduce a double bond in the A-ring of the steroid nucleus.

-

Enol Esterification: The 17-keto group is converted to an enol acetate.

-

Epoxidation: The double bonds are epoxidized using an oxidizing agent like hydrogen peroxide.

-

Ring Opening and Amination: The epoxide rings are opened by reacting with a secondary amine, such as piperidine, to introduce the amino groups at the 2 and 16 positions.

-

Reduction: The 17-keto group is reduced to a hydroxyl group.

-

Acetylation: The hydroxyl groups at the 3 and 17 positions are acetylated.

Quaternization to Mono- and Bisquaternary Derivatives:

-

Monoquaternary: The resulting dithis compound can be selectively quaternized at one of the nitrogen atoms by using a controlled amount of an alkylating agent, such as methyl bromide, to yield a monoquaternary compound like vecuronium bromide.[1]

-

Bisquaternary: Treatment with an excess of the alkylating agent will lead to the quaternization of both nitrogen atoms, resulting in a bisquaternary compound like pancuronium bromide.

In Vitro Pharmacological Evaluation: The Chick Biventer Cervicis Nerve-Muscle Preparation

The chick biventer cervicis nerve-muscle preparation is a classic and reliable in vitro method for assessing the neuromuscular blocking activity of compounds.[5][9]

Methodology:

-

Preparation of the Tissue: A young chick (1-7 days old) is humanely euthanized. The biventer cervicis muscles, along with their innervating nerves, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]

-

Stimulation and Recording: The nerve is stimulated supramaximally with electrodes, and the resulting muscle contractions (twitches) are recorded using a force transducer.

-

Drug Administration: The this compound compound is added to the organ bath in increasing concentrations.

-

Data Analysis: The percentage inhibition of the twitch height is plotted against the drug concentration to generate a concentration-response curve. From this curve, the IC50 (the concentration required to produce 50% inhibition of the twitch response) can be determined.

In Vivo Pharmacological Evaluation: The Cat Tibialis Anterior Muscle Preparation

In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of neuromuscular blocking agents in a whole organism. The cat tibialis anterior muscle preparation is a commonly used model.[10]

Methodology:

-

Animal Preparation: A cat is anesthetized, and the trachea is intubated to allow for artificial ventilation. The sciatic nerve, which innervates the tibialis anterior muscle, is exposed.

-

Stimulation and Recording: The distal end of the sciatic nerve is stimulated with electrodes, and the isometric contraction of the tibialis anterior muscle is measured using a force transducer attached to its tendon.

-

Drug Administration: The this compound is administered intravenously.

-

Data Analysis: The dose-response relationship is determined by administering incremental doses of the drug and recording the resulting depression of the twitch height. The ED50 and ED95 values can then be calculated from the dose-response curve.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for SAR studies, and the logical relationship in the evolution of this compound design.

Caption: Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction.

Caption: Experimental Workflow for SAR Studies of Aminosteroids.

Caption: Logical Evolution of this compound Neuromuscular Blocker Design.

Conclusion

The structure-activity relationships of monoquaternary and bisquaternary aminosteroids are a testament to the complex and often non-intuitive nature of drug design. While the bisquaternary structure can confer high potency, the success of monoquaternary agents like vecuronium demonstrates that a holistic consideration of the entire molecular structure is paramount. Factors such as the substitution pattern on the steroid nucleus, the nature of the quaternary substituents, and the overall molecular geometry all contribute to the pharmacological profile.

This technical guide has provided a foundational overview of the key SAR principles, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers and drug development professionals, aiding in the rational design of the next generation of this compound neuromuscular blocking agents with improved efficacy, safety, and pharmacokinetic properties. The continued exploration of these structure-activity relationships will undoubtedly pave the way for novel therapeutics that further refine the practice of anesthesia and critical care.

References

- 1. Synthesis process of vecuronium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105566056A - Synthetic method of pancuronium bromide pharmaceutical intermediate 2-bromopropylene - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101684139A - Synthesis process of vecuronium bromide - Google Patents [patents.google.com]

- 5. THE ISOLATED CHICK BIVENTER CERVICIS NERVE-MUSCLE PREPARATION: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The use of the chick biventer cervicis preparation to assess the protective activity of six international reference antivenoms on the neuromuscular effects of snake venoms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuromuscular Pharmacology [norecopa.no]

Preliminary Investigation into the Antioxidant Properties of Aminosteroid Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the antioxidant properties of aminosteroid scaffolds, a class of synthetic steroids with demonstrated neuroprotective and cytoprotective effects. The document summarizes the current understanding of their unique antioxidant mechanism, which deviates from classical free radical scavenging and involves a physicochemical interaction with cellular membranes. Detailed experimental protocols for key in vitro antioxidant assays are provided to facilitate further research in this area. Quantitative data from existing literature, where available, is presented to offer a comparative overview of the antioxidant potency of representative this compound compounds. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows to aid in the comprehension of these complex processes.

Introduction